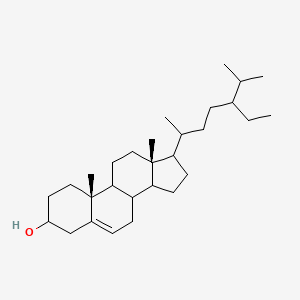
24xi-Ethylcholesterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
24xi-Ethylcholesterol is a sterol compound structurally similar to cholesterol. It is characterized by the presence of an ethyl group at the 24th carbon position. This modification imparts unique properties to the molecule, distinguishing it from other sterols. Sterols, including this compound, play crucial roles in cellular processes, including membrane structure and function, signaling pathways, and cholesterol homeostasis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 24xi-Ethylcholesterol typically involves the modification of cholesterol or other sterol precursors. One common method is the alkylation of cholesterol at the 24th carbon position using ethylating agents under controlled conditions. The reaction may involve catalysts such as palladium or nickel to facilitate the addition of the ethyl group.
Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches, including the use of genetically engineered microorganisms. These microorganisms are designed to produce the desired sterol through fermentation processes. The production process involves optimizing growth conditions, nutrient supply, and extraction methods to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 24xi-Ethylcholesterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxysterols, which are important in regulating cholesterol metabolism.
Reduction: Reduction reactions can modify the sterol ring structure, affecting its biological activity.
Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Oxysterols such as 24xi-hydroxyethylcholesterol.
Reduction: Reduced sterols with modified ring structures.
Substitution: Sterol derivatives with various functional groups.
Aplicaciones Científicas De Investigación
24xi-Ethylcholesterol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex sterol derivatives and as a model compound in studying sterol chemistry.
Biology: The compound is studied for its role in cellular processes, including membrane dynamics and signaling pathways.
Medicine: Research explores its potential in treating cholesterol-related disorders and its effects on cholesterol metabolism.
Industry: It is used in the production of sterol-based products, including pharmaceuticals, cosmetics, and dietary supplements.
Mecanismo De Acción
24xi-Ethylcholesterol exerts its effects through several mechanisms:
Cholesterol Homeostasis: It regulates cholesterol levels by modulating the activity of enzymes involved in cholesterol synthesis and degradation.
Membrane Structure: The compound integrates into cell membranes, affecting their fluidity and function.
Signaling Pathways: It interacts with receptors and signaling molecules, influencing cellular responses.
Molecular Targets and Pathways:
Enzymes: Inhibits or activates enzymes like HMG-CoA reductase and cholesterol oxidase.
Receptors: Binds to receptors such as liver X receptors (LXRs) and sterol regulatory element-binding proteins (SREBPs).
Pathways: Modulates pathways involved in lipid metabolism and inflammatory responses.
Comparación Con Compuestos Similares
Cholesterol: The primary sterol in animal cells, essential for membrane structure and precursor for steroid hormones.
24xi-Methylcholesterol: Similar to 24xi-Ethylcholesterol but with a methyl group at the 24th position.
24xi-Hydroxycholesterol: An oxysterol involved in cholesterol metabolism and signaling.
Uniqueness: this compound is unique due to its ethyl group at the 24th position, which imparts distinct biological activities and chemical properties. This modification affects its interaction with enzymes, receptors, and cellular membranes, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C29H50O |
|---|---|
Peso molecular |
414.7 g/mol |
Nombre IUPAC |
(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20?,21?,23?,24?,25?,26?,27?,28-,29+/m0/s1 |
Clave InChI |
KZJWDPNRJALLNS-LJUWLKIGSA-N |
SMILES isomérico |
CCC(CCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C)C(C)C |
SMILES canónico |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


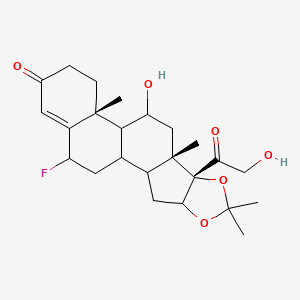
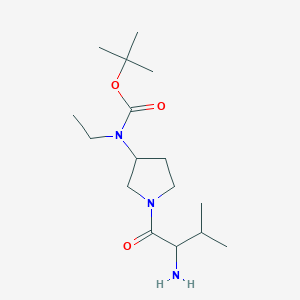
![(e)-4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B14782687.png)
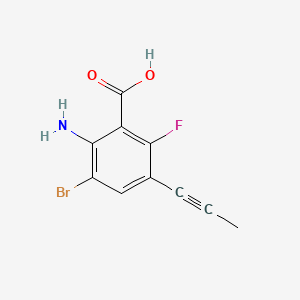
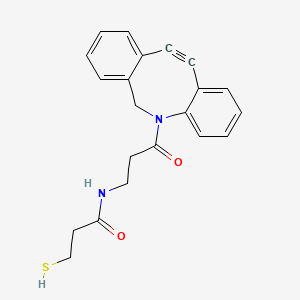

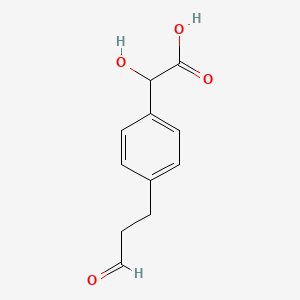
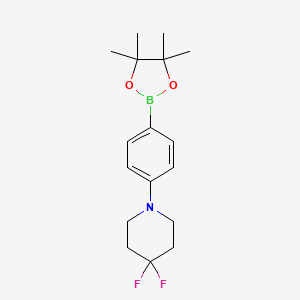
![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14782749.png)
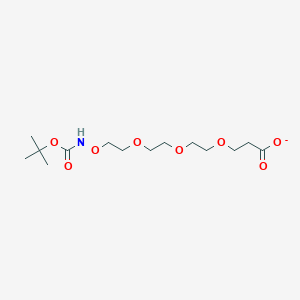
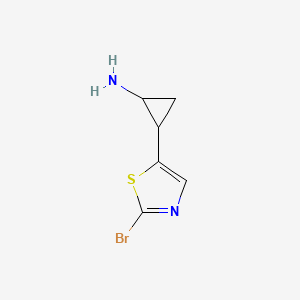
![3-Iodo-1,7-dimethyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione](/img/structure/B14782767.png)


